molecular formula C19H15N3O2S B1302032 4-[4-(Benzyloxy)phenyl]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol CAS No. 306936-84-5

4-[4-(Benzyloxy)phenyl]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1302032
CAS No.: 306936-84-5
M. Wt: 349.4 g/mol
InChI Key: QXDIZBGNNXNFHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 4-[4-(Benzyloxy)phenyl]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting with the preparation of the benzyloxyphenyl and furyl intermediates. These intermediates are then subjected to cyclization reactions to form the triazole ring.

Chemical Reactions Analysis

4-[4-(Benzyloxy)phenyl]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[4-(Benzyloxy)phenyl]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes

Mechanism of Action

The mechanism of action of 4-[4-(Benzyloxy)phenyl]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to changes in protein function. These interactions can result in various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

4-[4-(Benzyloxy)phenyl]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:

    4-[4-(Benzyloxy)phenyl]-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol: This compound has a thienyl group instead of a furyl group, which can lead to different chemical and biological properties.

    4-[4-(Benzyloxy)phenyl]-5-(2-pyridyl)-4H-1,2,4-triazole-3-thiol: The presence of a pyridyl group can enhance the compound’s ability to interact with certain biological targets.

    4-[4-(Benzyloxy)phenyl]-5-(2-phenyl)-4H-1,2,4-triazole-3-thiol: The phenyl group can influence the compound’s stability and reactivity compared to the furyl group.

Properties

IUPAC Name

3-(furan-2-yl)-4-(4-phenylmethoxyphenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c25-19-21-20-18(17-7-4-12-23-17)22(19)15-8-10-16(11-9-15)24-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDIZBGNNXNFHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)N3C(=NNC3=S)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370753
Record name 4-[4-(Benzyloxy)phenyl]-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306936-84-5
Record name 4-[4-(Benzyloxy)phenyl]-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[4-(benzyloxy)phenyl]-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.